![molecular formula C15H15NO2 B7474107 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide, also known as HMBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. HMBA is a small molecule that can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. In
Wirkmechanismus
The mechanism of action of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is complex and not fully understood. It is known to modulate the expression of genes involved in cell differentiation and apoptosis through the activation of protein kinase C (PKC) and histone deacetylase (HDAC) pathways. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also inhibit the activity of transcription factors such as NF-κB and STAT3, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been shown to have several biochemical and physiological effects. It can induce differentiation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been shown to modulate the immune response, leading to an increase in the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in lab experiments is its ability to induce differentiation in cancer cells, making them more susceptible to chemotherapy and radiation therapy. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the research of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which can enhance the efficacy of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in cancer therapy. Another area of interest is the investigation of the role of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in modulating the immune response, which can have potential applications in immunotherapy. Additionally, the use of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in combination with other drugs or therapies is an area of ongoing research.
Synthesemethoden
The synthesis of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can be achieved through several methods. The most common method involves the reaction of 3-hydroxybenzoyl chloride with N-(2-methylphenyl)methylamine in the presence of a base such as triethylamine. This method yields 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide as a white crystalline solid with a melting point of 183-184°C.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer cells. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Eigenschaften
IUPAC Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-3-6-13(11)10-16-15(18)12-7-4-8-14(17)9-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNZPSFHZOJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

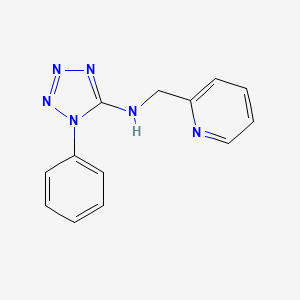
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

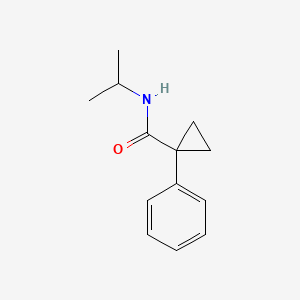
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
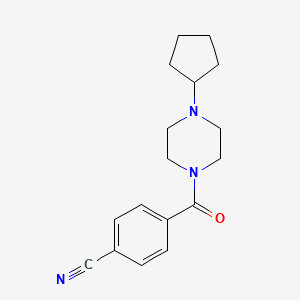
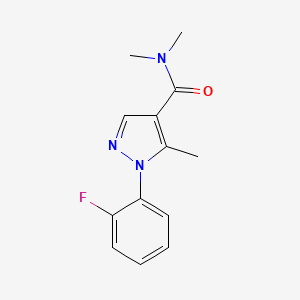
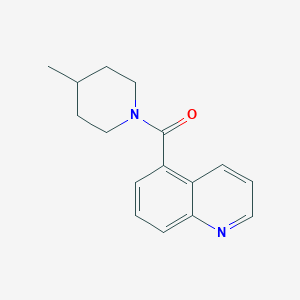
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)